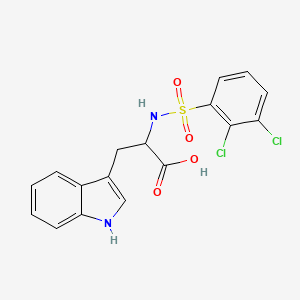
2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid, also known as DIDS, is a well-known inhibitor of chloride channels and anion transporters. This compound has been widely used in scientific research to study the mechanisms of action of chloride channels and their physiological and pathological roles.
作用机制
2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid inhibits chloride channels and anion transporters by binding to a specific site on the channel or transporter protein. The binding of this compound causes a conformational change in the protein, which prevents the movement of chloride ions or anions across the membrane. This compound has been shown to bind to a conserved lysine residue in the transmembrane domain of chloride channels and anion transporters, which is essential for their function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the type of chloride channel or anion transporter it inhibits. Inhibition of CFTR by this compound has been shown to reduce the secretion of chloride ions in the respiratory and digestive systems, leading to the accumulation of mucus and the development of cystic fibrosis. Inhibition of VRACs by this compound has been shown to reduce the volume regulation of cells, leading to cell swelling and apoptosis. Inhibition of CaCCs by this compound has been shown to reduce the secretion of chloride ions in the salivary gland, leading to dry mouth.
实验室实验的优点和局限性
One advantage of using 2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid in lab experiments is its specificity for chloride channels and anion transporters. This compound has been shown to have little or no effect on other types of ion channels or transporters, such as sodium channels or potassium channels. Another advantage of using this compound is its reversible inhibition of chloride channels and anion transporters, which allows for the study of their physiological and pathological roles. One limitation of using this compound is its potential toxicity to cells and tissues, especially at high concentrations or prolonged exposure.
未来方向
There are several future directions for the study of 2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid and its applications in scientific research. One direction is the development of more potent and selective inhibitors of chloride channels and anion transporters, which could lead to the discovery of new therapeutic targets for diseases such as cystic fibrosis and cancer. Another direction is the study of the physiological and pathological roles of chloride channels and anion transporters in different tissues and organs, using this compound and other inhibitors. Finally, the development of new methods for the delivery of this compound and other inhibitors to specific tissues and cells could enhance their efficacy and reduce their toxicity.
合成方法
The synthesis of 2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid involves the reaction between 2,3-dichlorobenzenesulfonyl chloride and indole-3-acetic acid in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 202-204°C.
科学研究应用
2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid has been widely used in scientific research to study the mechanisms of action of chloride channels and anion transporters. It has been shown to inhibit various types of chloride channels, including cystic fibrosis transmembrane conductance regulator (CFTR), calcium-activated chloride channels (CaCCs), and volume-regulated anion channels (VRACs). This compound has also been used to study the physiological and pathological roles of chloride channels in various tissues and organs, including the respiratory, digestive, and nervous systems.
属性
IUPAC Name |
2-[(2,3-dichlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O4S/c18-12-5-3-7-15(16(12)19)26(24,25)21-14(17(22)23)8-10-9-20-13-6-2-1-4-11(10)13/h1-7,9,14,20-21H,8H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBHPTWWMGHESB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


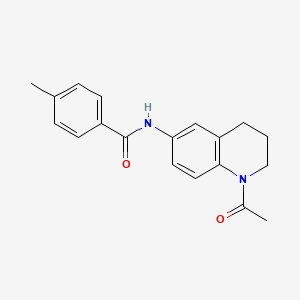
![N-(4-(4-benzylpiperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2353968.png)
![7-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}-3-methyl-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2353969.png)
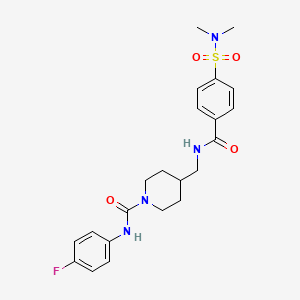
![2-(3,5-Dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2353972.png)

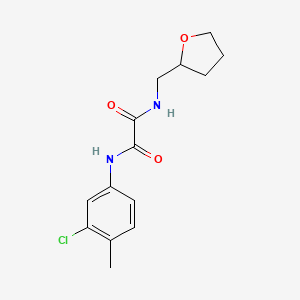
![Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2353980.png)
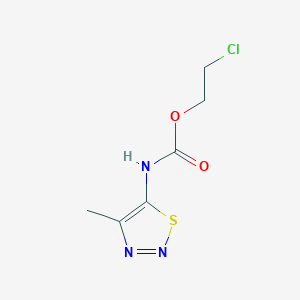
![2-chloro-N-(thiophen-2-yl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2353983.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/no-structure.png)
![Methyl 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoate](/img/structure/B2353985.png)
